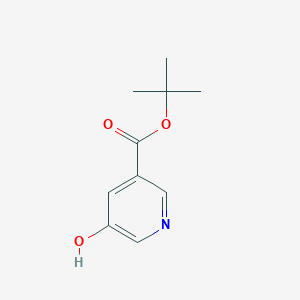![molecular formula C15H21ClN2O2 B1505164 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 1227381-91-0](/img/structure/B1505164.png)
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Vue d'ensemble
Description
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C15H21ClN2O2. It is a hydrochloride salt of benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, which is a derivative of spirocyclic compounds. This compound is of interest in various scientific research applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors, followed by esterification with benzyl chloride. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of spirocyclic structures with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to receptors or enzymes, influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride: A closely related compound with a similar spirocyclic structure.
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: Another analog with a different position of the carboxylate group.
Uniqueness: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. Its spirocyclic core and benzyl ester group contribute to its distinct properties compared to other similar compounds.
Propriétés
IUPAC Name |
benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-11-15(12-17)6-8-16-9-7-15;/h1-5,16H,6-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITCBNHNFWNNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















